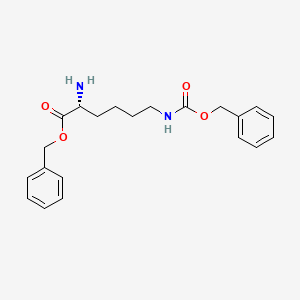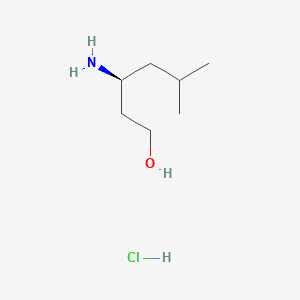
(S)-3-Amino-5-methylhexan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-5-methylhexan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-5-methylhexan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-3-Amino-5-methylhexan-1-ol.
Hydrochloride Formation: The free base is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous or alcoholic solution under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance efficiency and scalability.
Purification Techniques: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-5-methylhexan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-5-methylhexan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-5-methylhexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-5-methylhexan-1-ol hydrochloride: The enantiomer of (S)-3-Amino-5-methylhexan-1-ol hydrochloride.
3-Amino-5-methylhexanoic acid: A structurally related compound with different functional groups.
5-Methylhexan-1-ol: A similar compound lacking the amino group.
Uniqueness
This compound is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in various applications, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications Its unique structural properties and diverse reactivity make it a valuable intermediate in the synthesis of various biologically active molecules
Propiedades
Fórmula molecular |
C7H18ClNO |
|---|---|
Peso molecular |
167.68 g/mol |
Nombre IUPAC |
(3S)-3-amino-5-methylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)5-7(8)3-4-9;/h6-7,9H,3-5,8H2,1-2H3;1H/t7-;/m1./s1 |
Clave InChI |
CXOWYIATIJPAFK-OGFXRTJISA-N |
SMILES isomérico |
CC(C)C[C@@H](CCO)N.Cl |
SMILES canónico |
CC(C)CC(CCO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


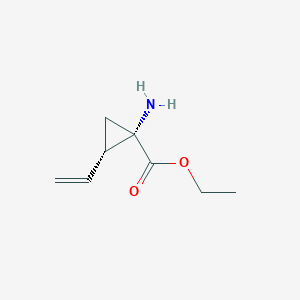
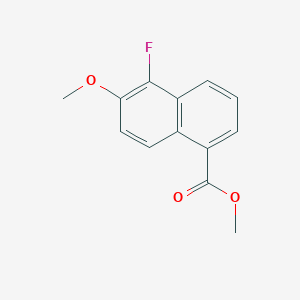
![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
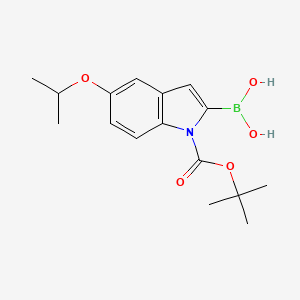
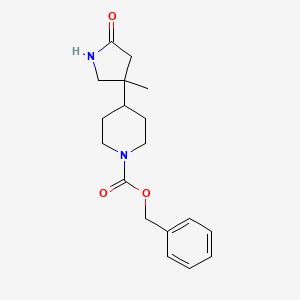
![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
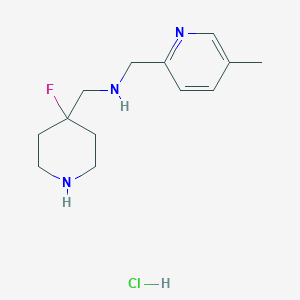
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
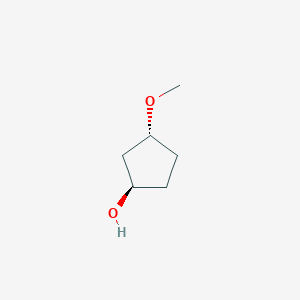
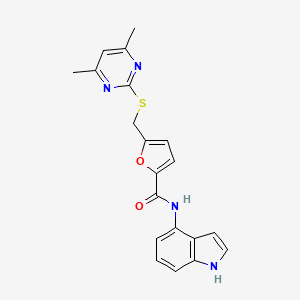
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
